

"3-amino-N-(4-methoxyphenyl)benzamide" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-amino-N-(4-methoxyphenyl)benzamide
Cat. No.:	B040881

[Get Quote](#)

Technical Guide: 3-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-(4-methoxyphenyl)benzamide, also known as 3-amino-4-methoxy-N-phenylbenzamide, is an aromatic amide with the chemical formula C₁₄H₁₄N₂O₂. This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. Structurally, it features a benzamide core with an amino and a methoxy group substitution on one phenyl ring and an N-phenyl substitution on the amide group. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities.

Chemical and Physical Properties

The physical and chemical properties of **3-amino-N-(4-methoxyphenyl)benzamide** (CAS No. 120-35-4) are summarized in the table below. The data has been compiled from various sources and includes both experimental and estimated values.

Property	Value	Reference(s)
IUPAC Name	3-amino-4-methoxy-N-phenylbenzamide	[1] [2] [3]
Synonyms	3-Amino-4-methoxybenzanilide, 3-Amino-p-anisanilide, Fast Red KD Base	[4] [5]
CAS Number	120-35-4	[5] [6]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	[3] [5] [7]
Molecular Weight	242.27 g/mol	[3] [5] [7]
Appearance	White to light yellow crystalline powder	[6] [8]
Melting Point	154-156 °C	[6] [9] [10]
Boiling Point	364.5 °C at 760 mmHg (estimated)	[6]
Density	1.245 g/cm ³ (estimated)	[6]
Solubility	Sparingly soluble in water (33 mg/L at 20 °C, pH ~7.1). [11] Soluble in organic solvents like ethanol and acetone. [8] Slightly soluble in DMSO and Methanol.	[8] [11]
LogP (Octanol-Water)	2.08 (at 23 °C and pH 7)	[11]

Experimental Protocols

Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Several synthetic routes for the preparation of 3-amino-N-(4-methoxyphenyl)benzamide have been reported. Below are two representative protocols.

Method 1: Amide Coupling from 3-amino-4-methoxybenzoic acid

This method involves the direct coupling of 3-amino-4-methoxybenzoic acid with aniline using a coupling agent.

- Materials:

- 3-amino-4-methoxybenzoic acid
- Aniline
- N,N'-Diisopropylcarbodiimide (DIC)
- N-hydroxybenzotriazole (HOBr)
- Dichloromethane (CH_2Cl_2)
- 0.5 N Sodium hydroxide (NaOH) solution
- 10% Hydrochloric acid (HCl) solution
- Brine

- Procedure:

- Dissolve 3-amino-4-methoxybenzoic acid (1.20 mmol) in dichloromethane (20 mL).
- Add N,N'-diisopropylcarbodiimide (DIC) (1.82 mmol) and N-hydroxybenzotriazole (HOBr) (1.82 mmol) to the solution.
- Stir the resulting mixture for 30 minutes at room temperature.
- Add aniline (1.68 mmol) to the reaction mixture.
- Continue stirring for approximately 12 hours.
- Quench the reaction by adding 20 mL of 0.5 N NaOH solution.

- Separate the organic layer and wash it successively with 30 mL of 10% dilute hydrochloric acid and 30 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield **3-amino-N-(4-methoxyphenyl)benzamide**.[\[12\]](#)

Method 2: Multi-step Synthesis from p-chlorobenzoic acid

This industrial synthesis method involves a sequence of reactions starting from p-chlorobenzoic acid.[\[13\]](#)

- Step 1: Methylation
 - In a reactor, add p-chlorobenzoic acid (46.8g), methanol (250mL), and a suitable additive (e.g., TR-300, 12g).
 - Reflux the mixture for 10 hours to obtain p-methoxybenzoic acid.
- Step 2: Nitration
 - To the p-methoxybenzoic acid, add dichloroethane (166g) and a catalytic amount of sulfuric acid (98%, 0.5g).
 - Add nitric acid (98%, 19g) dropwise over 3 hours and continue the reaction for 2 hours at 45°C to yield the nitrated product.
- Step 3: Condensation with Aniline
 - To the nitration product in a condensation reactor, add a solvent (200mL) and aniline (40mL).
 - Heat the mixture to 98±2°C and add chlorosulfonic acid (30mL) dropwise over 30 minutes.
 - Continue the reaction for 4 hours to obtain the condensation product.

- Step 4: Reduction
 - To the condensation product in a reduction reactor, add 350mL of 30% sodium hydrosulfide solution.
 - Heat the mixture to $80\pm2^{\circ}\text{C}$ and react for 15 hours to obtain the final product, **3-amino-N-(4-methoxyphenyl)benzamide**.

Spectral Data

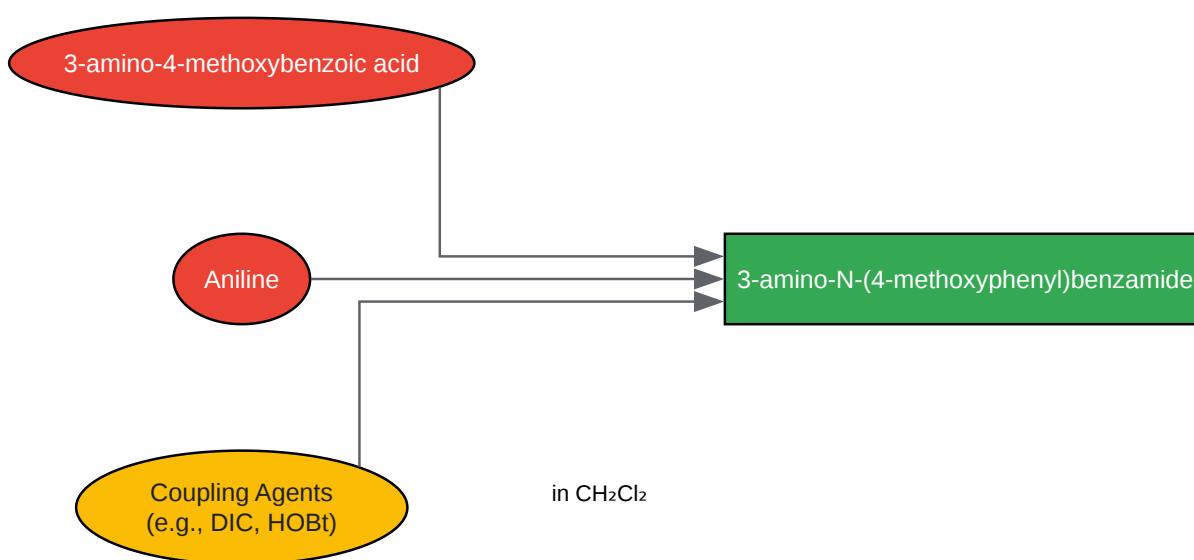
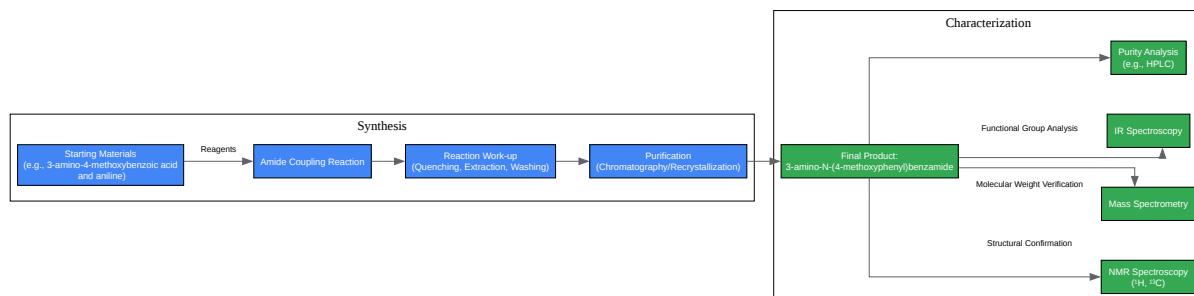
The structural confirmation of **3-amino-N-(4-methoxyphenyl)benzamide** is typically achieved through various spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): Predicted ^1H NMR spectra are available in chemical databases.[6][14] A typical predicted spectrum in DMSO-d_6 shows signals corresponding to the aromatic protons, the amine protons, the amide proton, and the methoxy group protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted ^{13}C NMR data can also be found in chemical databases.[15] The spectrum would show distinct peaks for the carbon atoms in the two phenyl rings, the carbonyl carbon of the amide, and the methoxy carbon.
- IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol).[16]

Biological Activity and Potential Applications

While extensive biological studies on **3-amino-N-(4-methoxyphenyl)benzamide** are limited, the broader class of N-phenylbenzamide derivatives has shown interesting biological activities.

- Antiviral Activity: A study on N-phenylbenzamide derivatives reported their potential as inhibitors of Enterovirus 71 (EV71).[12] Specifically, a related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against EV71 strains in the low



micromolar range.[12] This suggests that **3-amino-N-(4-methoxyphenyl)benzamide** could be a scaffold for the development of novel antiviral agents.

- Dye Intermediate: **3-amino-N-(4-methoxyphenyl)benzamide** is also known as "Fast Red KD Base" and is used as an intermediate in the synthesis of various dyes and pigments.[5][7][13] After diazotization, it can be used for dyeing cotton and other fibers, producing a vibrant red color.[13]

No specific signaling pathways involving **3-amino-N-(4-methoxyphenyl)benzamide** have been elucidated in the available literature. Research in this area is ongoing.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of **3-amino-N-(4-methoxyphenyl)benzamide** and a potential synthetic pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-methoxybenzanilide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]
- 5. 3-amino-4-methoxybenzanilide | 120-35-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 3-Amino-4-methoxybenzanilide, CAS No. 120-35-4 - iChemical [ichemical.com]
- 7. N-(3-amino-4-methoxyphenyl)benzamide [dyestuffintermediates.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3-Amino-4-methoxybenzanilide CAS 120-35-4 - Chemical Supplier Unilong [unilongindustry.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
- 13. Page loading... [guidechem.com]
- 14. 3-Amino-4-methoxybenzanilide(120-35-4) 1H NMR [m.chemicalbook.com]
- 15. 3-Amino-4-methoxybenzanilide(120-35-4) 13C NMR spectrum [chemicalbook.com]
- 16. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]
- To cite this document: BenchChem. ["3-amino-N-(4-methoxyphenyl)benzamide" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040881#3-amino-n-4-methoxyphenyl-benzamide-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com